molecular formula C18H10BrF B8246204 2-Bromo-3-fluorotriphenylene

2-Bromo-3-fluorotriphenylene

Cat. No.: B8246204
M. Wt: 325.2 g/mol
InChI Key: NJSKTGXZRBGSQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-fluorotriphenylene: is an organic compound with the molecular formula C18H10BrF and a molecular weight of 325.17 g/mol . It is a derivative of triphenylene, a polycyclic aromatic hydrocarbon, where bromine and fluorine atoms are substituted at the 2 and 3 positions, respectively. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including materials science and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-fluorotriphenylene typically involves the bromination and fluorination of triphenylene. One common method is the direct bromination of triphenylene using bromine in the presence of a catalyst, followed by fluorination using a fluorinating agent such as silver fluoride or cesium fluoride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of appropriate solvents to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted triphenylene derivatives.

    Oxidation Products: Oxidized triphenylene derivatives.

    Reduction Products: Reduced triphenylene derivatives.

Scientific Research Applications

2-Bromo-3-fluorotriphenylene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluorotriphenylene involves its reactivity towards nucleophiles and electrophiles. The bromine and fluorine atoms in the compound make it susceptible to nucleophilic substitution reactions, where nucleophiles attack the carbon atoms bonded to these halogens. Additionally, the aromatic nature of the compound allows it to participate in electrophilic aromatic substitution reactions .

Comparison with Similar Compounds

  • 2-Bromo-3-chlorotriphenylene
  • 2-Bromo-3-iodotriphenylene
  • 2-Fluoro-3-chlorotriphenylene
  • 2-Fluoro-3-iodotriphenylene

Comparison: Compared to its analogs, 2-Bromo-3-fluorotriphenylene exhibits unique reactivity due to the presence of both bromine and fluorine atoms. The combination of these halogens provides distinct electronic and steric effects, influencing the compound’s reactivity and making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-bromo-3-fluorotriphenylene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10BrF/c19-17-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)16(15)10-18(17)20/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJSKTGXZRBGSQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=CC(=C(C=C24)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10BrF
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.